1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)-
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Overview
Description
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- is a complex organic compound with a unique structure that combines both aromatic and aliphatic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- typically involves multi-step organic reactions. One common method includes the reduction of 1-naphthylamine derivatives followed by cyclization with thiazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted naphthylamine derivatives, which can further undergo cyclization or polymerization to form more complex structures .
Scientific Research Applications
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-5,6,7,8-tetrahydronaphthalene
- 5-Aminotetralin
- 1,2,3,4-Tetrahydro-5-naphthylamine
Uniqueness
Compared to these similar compounds, 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- stands out due to its unique thiazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102280-47-7 |
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Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h3,6,8H,1-2,4-5,7,9-10H2,(H,15,16) |
InChI Key |
UOMFLZNHLUVGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCCS3 |
Origin of Product |
United States |
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